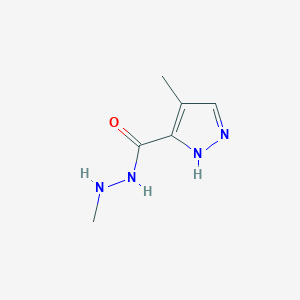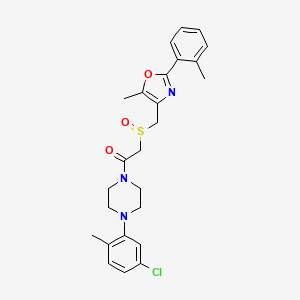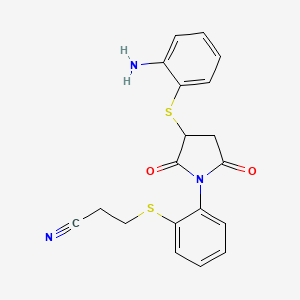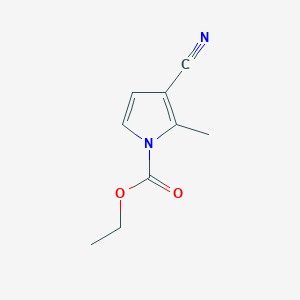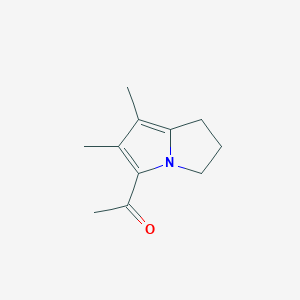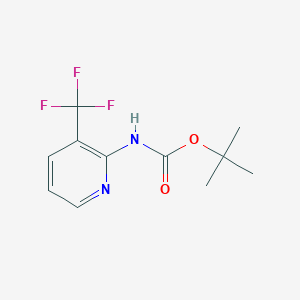
(3-Trifluoromethyl-pyridin-2-yl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-(trifluoromethyl)pyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a tert-butyl carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(trifluoromethyl)pyridin-2-yl)carbamate typically involves the reaction of 3-(trifluoromethyl)pyridine-2-amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure optimal yield.
Industrial Production Methods: While specific industrial production methods for tert-Butyl (3-(trifluoromethyl)pyridin-2-yl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (3-(trifluoromethyl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can be involved in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products with substituted functional groups on the pyridine ring.
Oxidation Products: Oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the pyridine ring.
Hydrolysis Products: 3-(trifluoromethyl)pyridine-2-amine and tert-butyl alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (3-(trifluoromethyl)pyridin-2-yl)carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound’s potential medicinal applications include the development of pharmaceuticals with improved metabolic stability and bioavailability. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, tert-Butyl (3-(trifluoromethyl)pyridin-2-yl)carbamate is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-(trifluoromethyl)pyridin-2-yl)carbamate involves its interaction with molecular targets through the trifluoromethyl and carbamate groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The carbamate group can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
- tert-Butyl (3-chloro-5-(trifluoromethyl)pyridin-2-yl)carbamate
- tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate
Comparison: tert-Butyl (3-(trifluoromethyl)pyridin-2-yl)carbamate is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability profiles, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H13F3N2O2 |
|---|---|
Molekulargewicht |
262.23 g/mol |
IUPAC-Name |
tert-butyl N-[3-(trifluoromethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-7(11(12,13)14)5-4-6-15-8/h4-6H,1-3H3,(H,15,16,17) |
InChI-Schlüssel |
CXZNFTAPLDOWNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


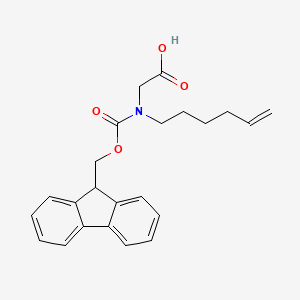
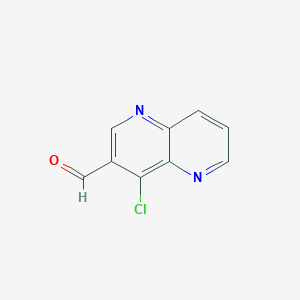
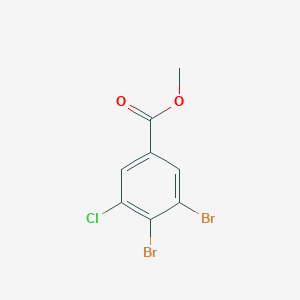
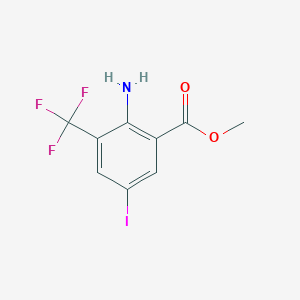
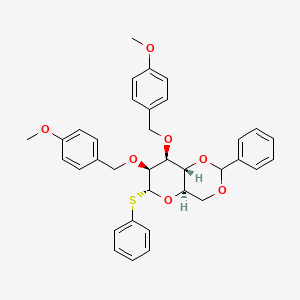
![1-methoxy-1H-pyrazolo[1,5-b]pyrazol-4-amine](/img/structure/B15204903.png)
